molecular formula C8H12N2O B14378804 (5-Amino-4,6-dimethylpyridin-3-yl)methanol

(5-Amino-4,6-dimethylpyridin-3-yl)methanol

Cat. No.: B14378804
M. Wt: 152.19 g/mol
InChI Key: ZJXSYJXBURHGHX-UHFFFAOYSA-N
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Description

(5-Amino-4,6-dimethylpyridin-3-yl)methanol is a chemical compound with the molecular formula C8H12N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 5th position, two methyl groups at the 4th and 6th positions, and a methanol group at the 3rd position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-4,6-dimethylpyridin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dimethyl-3-pyridinecarboxaldehyde with ammonia or an amine source under reducing conditions to introduce the amino group. The resulting intermediate is then subjected to further reduction to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through crystallization, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-4,6-dimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups at the amino or methanol positions .

Scientific Research Applications

(5-Amino-4,6-dimethylpyridin-3-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Amino-4,6-dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino group and methanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Amino-4,6-dimethylpyridin-3-yl)methanol is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-amino-4,6-dimethylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-7(4-11)3-10-6(2)8(5)9/h3,11H,4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXSYJXBURHGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1CO)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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